3-Methoxy-4-propoxybenzonitrile

Description

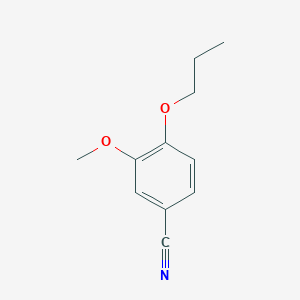

3-Methoxy-4-propoxybenzonitrile is a substituted benzonitrile derivative featuring methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 4-positions of the benzene ring, respectively. Benzonitrile derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatility as intermediates and their electronic properties, which are modulated by substituents .

Properties

IUPAC Name |

3-methoxy-4-propoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNBLRQKNKJNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366475 | |

| Record name | 3-methoxy-4-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60758-85-2 | |

| Record name | 3-methoxy-4-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-4-propoxybenzonitrile can be synthesized through various organic synthesis methods. One common approach involves the reaction of 3-methoxybenzonitrile with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-propoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).

Major Products Formed:

Oxidation: Formation of 3-methoxy-4-propoxybenzoic acid.

Reduction: Formation of 3-methoxy-4-propoxybenzylamine.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

3-Methoxy-4-propoxybenzonitrile is utilized in various scientific research fields, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-4-propoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the nitrile, methoxy, and propoxy groups, play a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Methoxy-4-propoxybenzonitrile with key analogs, highlighting substituent effects:

Key Observations:

- Lipophilicity: The propoxy group in this compound likely increases its lipophilicity compared to analogs with shorter alkoxy (e.g., methoxy) or polar groups (e.g., -OH, -NO₂). This property is critical for membrane permeability in drug design .

- Reactivity: Electron-withdrawing groups (e.g., -NO₂ in 3-Methoxy-4-nitrobenzonitrile) enhance electrophilic substitution reactivity, making it suitable for further functionalization. In contrast, electron-donating groups (e.g., -OCH₃) stabilize the aromatic ring .

- Hydrogen Bonding : Compounds with -OH groups (e.g., 3-Hydroxy-4-methoxybenzonitrile) exhibit intermolecular hydrogen bonding, influencing solubility and crystal packing .

Theoretical and Spectroscopic Insights

Studies on triazolone derivatives (e.g., 3-methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one) reveal that substituents like methoxy and benzylidene groups significantly affect electronic properties. Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level show:

- Mulliken Charges : Electron-donating substituents (e.g., -OCH₃) increase electron density on the benzene ring, altering reaction sites.

- Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with stability; methoxy groups reduce reactivity compared to nitro-substituted analogs .

Biological Activity

3-Methoxy-4-propoxybenzonitrile is a chemical compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through a nucleophilic substitution reaction involving 3-methoxybenzonitrile and propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This compound features a nitrile functional group along with methoxy and propoxy substituents, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The functional groups present in the compound enhance its binding affinity and modulate various biological pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzyme activity by binding to active sites or allosteric sites, leading to conformational changes that affect enzymatic function.

- Receptor Modulation: It can also influence receptor activity, potentially altering cellular signaling processes .

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties: Preliminary studies suggest that this compound may have anticancer effects, possibly through the modulation of cell signaling pathways involved in tumor growth .

- Anti-inflammatory Effects: There is evidence indicating potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

- Enzyme Interaction Studies: It has been utilized in studies focusing on enzyme interactions, particularly those related to metabolic pathways .

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

- Anticancer Activity:

- Enzyme Selectivity:

- Inflammatory Response Modulation:

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to 3-Methoxy-4-propoxybenzonitrile?

- Methodological Answer : A common approach involves sequential alkylation of a nitrile-substituted phenolic precursor. For example, Williamson ether synthesis can introduce propoxy and methoxy groups. Ensure regioselectivity by protecting reactive sites (e.g., using tert-butyldimethylsilyl groups for hydroxyl protection) . Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., DMF or THF) to enhance yield. Post-synthesis, confirm regiochemistry using -NMR to distinguish between methoxy ( ppm) and propoxy ( ppm for CH groups) signals .

Q. How can spectroscopic techniques (NMR, FT-IR) resolve structural ambiguities in this compound?

- Methodological Answer :

- NMR : Compare experimental -NMR shifts with DFT-predicted values to validate the nitrile group ( ppm) and aromatic carbons. Overlapping signals for methoxy and propoxy groups can be resolved via 2D NMR (e.g., HSQC or HMBC) .

- FT-IR : Identify characteristic peaks: C≡N stretch (~2230 cm), aromatic C-O (methoxy: ~1250 cm; propoxy: ~1100 cm) .

- UV-Vis : Confirm π→π* transitions in the aromatic system (λ ~270-290 nm) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate 9:1 to 7:3) to separate polar byproducts. For high-purity isolation, recrystallize from ethanol or acetonitrile. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS to detect residual solvents .

Advanced Research Questions

Q. How can computational methods (DFT, FMO) address discrepancies between experimental and theoretical spectroscopic data?

- Methodological Answer :

- Perform geometry optimization using B3LYP/6-311+G(d,p) basis sets to calculate NMR chemical shifts and vibrational frequencies. Compare with experimental data to refine computational models .

- Analyze Frontier Molecular Orbitals (FMO) to predict reactivity: A smaller HOMO-LUMO gap (<4 eV) suggests higher electrophilicity, which may explain unexpected reaction pathways .

- Use Natural Bond Orbital (NBO) analysis to evaluate hyperconjugative interactions affecting stability .

Q. What strategies resolve contradictions in drug-likeness predictions for this compound?

- Methodological Answer :

- Apply multiple criteria: Lipinski’s Rule of Five, Veber’s parameters (rotatable bonds ≤10, polar surface area ≤140 Å), and synthetic accessibility scores.

- Validate predictions via in vitro assays: Measure logP (octanol/water partition) and permeability (Caco-2 cell models). Discrepancies may arise from steric effects of the propoxy group, necessitating structural analogs for SAR studies .

Q. How can molecular docking studies validate the binding mode of this compound with target proteins?

- Methodological Answer :

- Dock the compound into protein active sites (e.g., using AutoDock Vina) with flexible side chains. Prioritize poses with hydrogen bonds between the nitrile group and catalytic residues (e.g., Ser or Tyr).

- Compare docking scores (ΔG) with experimental IC values. Discrepancies may indicate solvation effects or conformational flexibility unaccounted for in rigid docking .

- Perform Molecular Dynamics (MD) simulations (≥100 ns) to assess binding stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.